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Compound of Interest

Compound Name: (R)-2-Amino-2-(m-tolyl)ethanol

Cat. No.: B2390807

An In-Depth Technical Guide to the Chemical Properties and Applications of (R)-2-Amino-2-
(m-tolyl)ethanol

This guide provides a comprehensive technical overview of (R)-2-Amino-2-(m-tolyl)ethanol, a
chiral building block of significant interest to researchers and professionals in drug
development and fine chemical synthesis. We will delve into its chemical properties,
stereochemical importance, synthesis, and analytical characterization, offering field-proven
insights into its application.

Executive Summary

(R)-2-Amino-2-(m-tolyl)ethanol is a chiral amino alcohol that serves as a crucial intermediate
in the synthesis of complex, enantiomerically pure pharmaceutical agents. Its structure,
featuring a stereocenter benzylic to both an amino and a hydroxyl group, makes it a valuable
precursor for molecules targeting the central nervous system and other biological pathways.
The precise (R)-configuration is often critical for achieving the desired pharmacological activity
and minimizing off-target effects, highlighting the importance of robust asymmetric synthesis
and analytical verification methods, which will be detailed herein.

Chemical Identity and Physicochemical Properties

Proper identification and understanding of the physicochemical properties of a synthetic
intermediate are foundational to its effective use in multi-step synthesis and process
development.
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Chemical Identifiers

Identifier

Value

Source(s)

Chemical Name

(2R)-2-amino-2-(3-

[1]

methylphenyl)ethanol
Synonyms (R)-2-Amino-2-(m-tolyl)ethanol  [1]
CAS Number 926292-63-9 [1][2]
Molecular Formula CoH13NO [1]
Molecular Weight 151.21 g/mol [1]
InChi Key RJJLTGSKFNJQCZ- 1]

VIFPVBQESA-N

Canonical SMILES

CC1=CC(=CC=C1)CO

[2]

Physicochemical Data

While extensive experimental data for this specific intermediate is not broadly published, the

following table combines available information with data from closely related analogs and

established chemical principles.
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Property

Value | Expected
Range

Notes Source(s)

Physical Form

White to off-white

solid

[1]

Based on the

analogous compound

Melting Point ~75-80 °C (estimated)  (S)-(+)-2-
phenylglycinol (75-78
°C).[3][4]
High boiling point is
expected due to
. ' >150 °C (estimated at  hydrogen bonding
Boiling Point o
reduced pressure) capabilities. Data from
related amino
alcohols.
) Based on data for (R)-
Soluble in Methanaol, (£)-2-Phenylglycinol
-)-2-Phen cino
B Ethanol, DMSO, yg)'/ )
Solubility o and general principles
Chloroform. Limited )
o for amino alcohols.[5]
solubility in water.
[6]
Estimated based on
~9-10 (amine), ~14-15 typical values for
pKa . o [7]
(alcohol) (estimated) benzylic amines and
primary alcohols.
) ) Commercially
Purity 297% (typical) ) i [1]
available purity.
Recommended for
2-8°C, keep in dark maintaining stability
Storage [11[2]

place, sealed in dry

and preventing

degradation.

The Significance of Chirality: The (R)-Enantiomer
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In drug development, the three-dimensional arrangement of atoms is paramount. For many
biologically active molecules, only one enantiomer (a non-superimposable mirror image)
interacts correctly with the chiral environment of its biological target (e.g., an enzyme or
receptor), eliciting the desired therapeutic effect. The other enantiomer may be inactive or, in
some cases, cause undesirable side effects.

(R)-2-Amino-2-(m-tolyl)ethanol belongs to the phenylethanolamine class of compounds. This
structural motif is found in many (-adrenergic receptor agonists. Research into novel 32-
adrenoceptor agonists has shown that stereochemistry is critical, with one enantiomer often
being significantly more active than the other.[8] Therefore, securing the (R)-configuration of
this building block is a critical first step in the synthesis of stereochemically pure drug
candidates, ensuring target specificity and efficacy.

Synthesis and Manufacturing

The creation of a single, desired enantiomer requires a strategic approach known as
asymmetric synthesis. For a molecule like (R)-2-Amino-2-(m-tolyl)ethanol, the most direct
and industrially scalable method is the asymmetric reduction of a prochiral ketone.

Retrosynthetic Analysis

The logic of the synthesis can be visualized by working backward from the target molecule. The
primary disconnection is the C-O bond formed by the reduction of a ketone, revealing the key
starting material.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [(R)-2-Amino-2-(m-tolyl)ethanol chemical properties].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2390807#r-2-amino-2-m-tolyl-ethanol-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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